

# An In-Depth Technical Guide to the Identification of Ivermectin Impurity G

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 22,23-Dihydroavermectin B1a aglycon

**Cat. No.:** B2661780

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of Ivermectin Impurity G, also known as H2B1a aglycone. This document outlines the chemical properties, regulatory context, and detailed analytical methodologies crucial for the quality control and assurance of Ivermectin active pharmaceutical ingredients (API) and finished drug products.

## Introduction to Ivermectin and its Impurities

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin B1, a macrocyclic lactone produced by the fermentation of *Streptomyces avermitilis*. The manufacturing process and subsequent storage of Ivermectin can lead to the formation of various impurities, which must be carefully monitored to ensure the safety and efficacy of the drug.

Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established monographs with specific limits for these impurities.<sup>[1]</sup> <sup>[2]</sup> Ivermectin Impurity G is one such related substance that requires diligent identification and control.

## Characterization of Ivermectin Impurity G

Ivermectin Impurity G is structurally the aglycone of the Ivermectin H2B1a component, meaning it lacks the disaccharide moiety of the parent molecule.

Table 1: Chemical and Physical Properties of Ivermectin Impurity G

| Property          | Value                                                                                         |
|-------------------|-----------------------------------------------------------------------------------------------|
| Systematic Name   | (6R,13S,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B |
| Synonyms          | H2B1a aglycone, Ivermectin B1 Aglycon                                                         |
| CAS Number        | 73162-95-5[3][4]                                                                              |
| Molecular Formula | C <sub>34</sub> H <sub>50</sub> O <sub>8</sub> [4]                                            |
| Molecular Weight  | 586.76 g/mol [3]                                                                              |
| Appearance        | Off-White Solid[4]                                                                            |

## Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical substances is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for new drug substances.[1][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

The European Pharmacopoeia monograph for Ivermectin provides a liquid chromatography method for the analysis of related substances.[2] While a specific limit for Impurity G is not individually listed, it falls under the category of "any other impurity." The general acceptance criteria for impurities in Ivermectin are summarized below.

Table 2: General Impurity Limits for Ivermectin according to Ph. Eur.

| Impurity           | Acceptance Criterion                                                                                          |
|--------------------|---------------------------------------------------------------------------------------------------------------|
| Any other impurity | Not more than the area of the principal peak in the chromatogram of the reference solution (b) (1.0%)         |
| Total impurities   | Not more than 5 times the area of the principal peak in the chromatogram of the reference solution (b) (5.0%) |
| Disregard limit    | Area of the principal peak in the chromatogram of the reference solution (c) (0.05%)                          |

Note: These are general limits. Specific limits for a given product must be established and justified based on safety and batch data.

## Analytical Methodologies for Identification and Quantification

The primary techniques for the identification and quantification of Ivermectin Impurity G are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

### High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard pharmacopoeial method for the routine quality control of Ivermectin and its related substances.

Experimental Protocol: HPLC-UV for Related Substances (based on Ph. Eur.)

Chromatographic Conditions:

- Column: 4.6 mm x 25 cm column packed with octadecylsilyl silica gel for chromatography (5  $\mu$ m).
- Mobile Phase: A mixture of water, methanol, and acetonitrile (15:34:51 V/V/V).
- Flow Rate: 1.0 mL/min.

- Detection: UV spectrophotometer at 254 nm.
- Injection Volume: 20  $\mu$ L.
- Column Temperature: 25 °C.

#### Preparation of Solutions:

- Test Solution: Dissolve 40.0 mg of the Ivermectin substance to be examined in methanol and dilute to 50.0 mL with the same solvent.
- Reference Solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference Substance) in methanol and dilute to 50.0 mL with the same solvent.
- Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 100.0 mL with methanol.
- Reference Solution (c): Dilute 5.0 mL of Reference Solution (b) to 100.0 mL with methanol.

#### System Suitability:

- Resolution: Minimum of 3.0 between the peaks due to component H2B1b and component H2B1a in the chromatogram obtained with Reference Solution (a).
- Signal-to-noise ratio: Minimum of 10 for the principal peak in the chromatogram obtained with Reference Solution (c).
- Symmetry factor: Maximum of 2.5 for the principal peak in the chromatogram obtained with Reference Solution (a).

#### Quantification:

For accurate quantification of Impurity G, a specific reference standard for the impurity should be used. In its absence, the concentration can be estimated using the Ivermectin main component peak with the assumption that the response factor is 1.0, unless a relative response factor (RRF) has been determined.

Table 3: HPLC Method Validation Parameters (Illustrative)

| Parameter                                | Acceptance Criteria                                                                                         |
|------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Specificity                              | The method should be able to resolve Impurity G from Ivermectin and other potential impurities.             |
| Linearity                                | Correlation coefficient ( $r^2$ ) $\geq 0.99$ for the impurity standard over a defined concentration range. |
| Accuracy                                 | Recovery of 90.0% to 110.0% for the impurity standard spiked in the sample matrix.                          |
| Precision (Repeatability & Intermediate) | RSD $\leq 15\%$ for the quantification of the impurity at the limit of quantification (LOQ).                |
| Limit of Detection (LOD)                 | Signal-to-noise ratio of 3:1.                                                                               |
| Limit of Quantification (LOQ)            | Signal-to-noise ratio of 10:1.                                                                              |
| Robustness                               | No significant changes in results with small, deliberate variations in method parameters.                   |

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification and structural confirmation of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of Impurity G.

### Experimental Protocol: LC-HRMS for Identification

#### LC Conditions:

- Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 2.7  $\mu\text{m}$ ).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate Impurity G from Ivermectin and other components.

- Flow Rate: 0.5 - 1.0 mL/min.
- Injection Volume: 5 - 10  $\mu$ L.

#### MS Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
- Scan Range: m/z 100-1200.
- Collision Energy (for MS/MS): Ramped or fixed collision energy to induce fragmentation.

#### Expected Results:

- Full Scan MS: The protonated molecule  $[M+H]^+$  of Ivermectin Impurity G is expected at an m/z corresponding to its molecular weight (586.76 Da) plus the mass of a proton. HRMS will provide a highly accurate mass measurement.
- MS/MS Fragmentation: Tandem mass spectrometry will produce a characteristic fragmentation pattern that can be used for structural elucidation. The fragmentation of the aglycone will differ significantly from that of Ivermectin due to the absence of the sugar moiety.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities.

#### Experimental Protocol: 1D and 2D NMR for Structural Elucidation

#### Sample Preparation:

- Isolate a sufficient quantity of Ivermectin Impurity G using preparative HPLC.
- Dissolve the isolated impurity in a suitable deuterated solvent (e.g.,  $CDCl_3$  or  $CD_3OD$ ).

#### NMR Experiments:

- $^1\text{H}$  NMR: Provides information on the number and types of protons and their neighboring environments.
- $^{13}\text{C}$  NMR: Provides information on the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete structure of the impurity.

#### Data Analysis:

The chemical shifts and coupling constants from the NMR spectra are compared with those of the Ivermectin reference standard and with data from the literature to confirm the structure of the H2B1a aglycone.

## Visualization of Analytical Workflows

// Invisible edge for layout HPLC\_UV -> LC\_HRMS [style=invis]; LC\_HRMS -> NMR\_Spectroscopy [style=invis]; } .dot Caption: Workflow for the identification and quantification of Ivermectin Impurity G.



[Click to download full resolution via product page](#)

## Conclusion

The identification and control of Ivermectin Impurity G are critical for ensuring the quality, safety, and efficacy of Ivermectin products. This guide has provided a comprehensive overview of the necessary analytical methodologies, from routine HPLC screening to definitive structural elucidation by LC-MS and NMR. Adherence to pharmacopoeial methods and international

regulatory guidelines is paramount for drug development professionals in this field. A thorough understanding and implementation of these techniques will facilitate robust quality control and ensure patient safety.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. drugfuture.com [drugfuture.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. bocsci.com [bocsci.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Identification of Ivermectin Impurity G]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2661780#ivermectin-impurity-g-identification\]](https://www.benchchem.com/product/b2661780#ivermectin-impurity-g-identification)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)